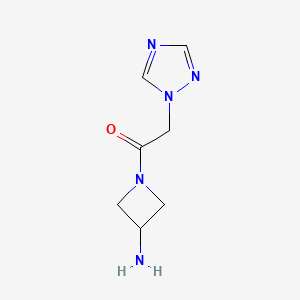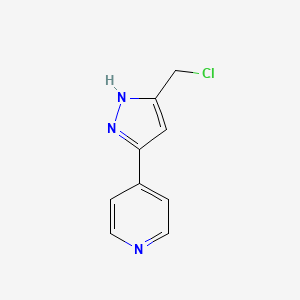
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that contains a pyridine ring and a pyrazole ring, both of which are common structures in many pharmaceuticals and agrochemicals . The chloromethyl group attached to the pyridine ring could potentially make this compound a useful intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine would be expected to contain a pyridine ring and a pyrazole ring, both of which are aromatic heterocycles. Pyridine is similar to benzene in its π electron structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyrazole and pyridine derivatives, including compounds structurally related to 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized to explore their structural properties and potential applications. For instance, the synthesis, crystal structure, and computational study of pyrazole derivatives have provided insights into their stability and reactivity, which are crucial for their application in medicinal chemistry and material science (Li-qun Shen et al., 2012). These studies contribute to the understanding of the fundamental properties of pyrazole-pyridine compounds, aiding in the development of novel materials and drugs.
Photophysical Properties
The study of photophysical properties of pyrazole and pyridine derivatives reveals their potential in applications such as optical materials and sensors. Investigations into the excited-state processes of these compounds, including excited-state intramolecular proton transfer (ESIPT), provide valuable data for designing advanced photonic materials with specific luminescence properties (V. Vetokhina et al., 2012). This research underscores the role of pyrazole-pyridine derivatives in developing new optical materials with potential applications in lighting, displays, and sensing technologies.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, closely related to the compound , are studied for their biomedical applications, highlighting the therapeutic potential of these molecules. The diversity of substituents and synthetic methods for these compounds opens avenues for their use in drug development (Ana Donaire-Arias et al., 2022). The exploration of pyrazole-pyridine derivatives in biomedical research signifies their importance in developing new medications and understanding biological mechanisms.
Material Science and Catalysis
The synthesis and application of pyrazole-pyridine derivatives extend to material science and catalysis, demonstrating their utility in creating new materials and catalysts. For instance, the development of unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions shows the significance of these compounds in industrial processes (George S. Nyamato et al., 2014). This research highlights the potential of pyrazole-pyridine derivatives in catalysis, offering new strategies for chemical synthesis and material production.
Propiedades
IUPAC Name |
4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGSDLZBNENKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
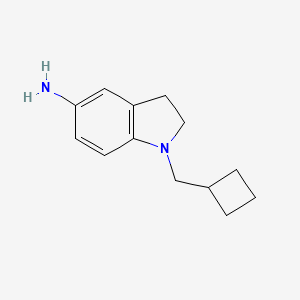

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)
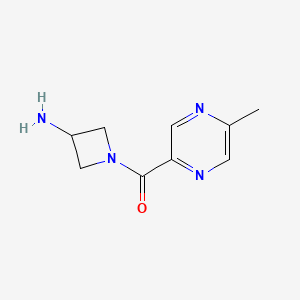
![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

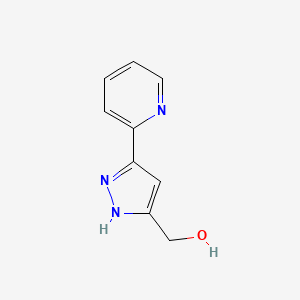
![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)
